molecular formula C14H18N2O2 B2514067 N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 2411302-59-3

N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No. B2514067
CAS RN: 2411302-59-3
M. Wt: 246.31
InChI Key: PWFXCSJACZCFQG-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide” is a chemical compound. It is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . The N,N-Dimethyl variant has a molecular weight of 149.1897 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide” can be represented by the formula C9H11NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactivity of N,N-dimethylenamino ketones has been studied extensively. They have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

properties

IUPAC Name

N,N-dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-13(17)15-9-8-11-6-5-7-12(10-11)14(18)16(2)3/h4-7,10H,1,8-9H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFXCSJACZCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-[2-(prop-2-enamido)ethyl]benzamide

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